An In-depth Technical Guide to 1-Benzyl-3-(dimethylamino)pyrrolidine
An In-depth Technical Guide to 1-Benzyl-3-(dimethylamino)pyrrolidine
Introduction
1-Benzyl-3-(dimethylamino)pyrrolidine is a substituted pyrrolidine derivative that serves as a highly versatile building block in modern organic and medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals.[1] Its puckered, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets like enzymes and receptors.[1]
The incorporation of an N-benzyl group enhances the molecule's utility by introducing lipophilicity and the potential for π-π stacking interactions with protein binding sites, often improving pharmacokinetic profiles.[1] This guide provides a comprehensive overview of 1-Benzyl-3-(dimethylamino)pyrrolidine, detailing its chemical properties, a robust synthetic protocol with mechanistic rationale, its applications in research and drug development, and essential safety protocols.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's properties are foundational to its effective application. 1-Benzyl-3-(dimethylamino)pyrrolidine is a colorless to yellow clear liquid under standard conditions.[2][3] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 69478-77-9 | [2][3][4][5] |
| Molecular Formula | C₁₃H₂₀N₂ | [2][4] |
| Molecular Weight | 204.32 g/mol | [2][4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [2][3] |
| Boiling Point | 117 °C at 2.3 mmHg | [2] |
| Density | 0.97 g/mL | [2] |
| Purity | ≥ 97% (GC) | [2][3] |
| Refractive Index | n20/D 1.52 | [2] |
| MDL Number | MFCD00191304 | [2][3] |
| PubChem ID | 10013168 | [2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 1-Benzyl-3-(dimethylamino)pyrrolidine is most effectively achieved via reductive amination of the corresponding ketone, 1-benzyl-3-pyrrolidinone. This method is widely employed in medicinal chemistry for its high efficiency, operational simplicity, and the commercial availability of starting materials.
Experimental Protocol: Reductive Amination
This protocol describes a representative synthesis from 1-benzyl-3-pyrrolidinone.
Step 1: Imine/Enamine Formation
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To a stirred solution of 1-benzyl-3-pyrrolidinone (1.0 eq) in 1,2-dichloroethane (DCE) (approx. 0.2 M), add dimethylamine (2.0 M solution in THF, 1.5 eq).
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Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS to observe the consumption of the starting ketone.
Step 2: Reduction 3. To the mixture from Step 1, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes.
- Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards ketones and aldehydes than the intermediate iminium ion, minimizing side reactions like the reduction of the starting ketone. Its acidity can also catalyze iminium ion formation.
- Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is deemed complete by LC-MS analysis.
Step 3: Work-up and Purification 5. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 6. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x). 7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 8. Purify the resulting crude oil via column chromatography on silica gel to yield 1-Benzyl-3-(dimethylamino)pyrrolidine as a clear liquid.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for synthesizing 1-Benzyl-3-(dimethylamino)pyrrolidine.
Applications in Research and Drug Development
1-Benzyl-3-(dimethylamino)pyrrolidine is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate and structural motif in the synthesis of bioactive molecules.[2]
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Pharmaceutical Development: The compound serves as a key precursor in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[2][6] It has been utilized in the development of potential analgesics and anti-depressants, where its structure can contribute to enhanced efficacy and bioavailability.[2] The pyrrolidine scaffold is a cornerstone in the design of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair and are targets for cancer therapy.[7]
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Neuroscience Research: Due to its structural similarity to endogenous neurotransmitters, this compound and its derivatives are valuable tools in neuroscience. They are used in studies to probe neurotransmitter systems and to understand the mechanisms of action for drugs that affect mood and cognition.[2][6] Its ability to be modified allows for the creation of derivatives that may cross the blood-brain barrier, a critical feature for CNS-targeted drugs.[6]
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Organic Synthesis: Beyond pharmaceuticals, it acts as a versatile building block for creating more complex molecules.[2] The tertiary amine can function as a base, a nucleophile, or a directing group in various organic transformations, enabling the construction of novel chemical entities for materials science and agrochemical development.[2]
Diagram of Synthetic Utility
Caption: Role as a central precursor in diverse chemical synthesis applications.
Safety, Handling, and Storage
Proper handling of 1-Benzyl-3-(dimethylamino)pyrrolidine is critical to ensure laboratory safety. The compound is classified as hazardous and requires stringent safety measures.
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Hazard Identification: Causes severe skin burns and eye damage.[3] May cause respiratory irritation.
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Personal Protective Equipment (PPE):
-
Handling:
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Storage:
-
First Aid Measures:
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[3][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][8]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3][8]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3][8]
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Conclusion
1-Benzyl-3-(dimethylamino)pyrrolidine is a compound of significant value to the scientific community, particularly those in drug discovery and synthetic chemistry. Its well-defined physicochemical properties, accessible synthesis, and versatile chemical nature make it an indispensable building block for creating novel molecules with diverse applications. By understanding its properties and adhering to strict safety protocols, researchers can effectively harness the potential of this important chemical intermediate to drive innovation in medicine and materials science.
References
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1-Benzyl-3-(dimethylamino)pyrrolidine | CAS No : 69478-77-9. Pharmaffiliates. [Link]
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Synthesis of Step 2: 3-pyrrolidinone benzyl carbamate. PrepChem.com. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Design and Synthesis of Citalopram Analogues as Novel Probes for the Serotonin Transporter. PubMed Central (PMC). [Link]
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